9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-2-29-14-10-6-4-8-12(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-3-5-9-13(11)26/h3-10,26H,2H2,1H3,(H2,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNLNJFWDUQNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and 2-hydroxybenzaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with guanidine to form a substituted guanidine intermediate.
Cyclization: The intermediate then undergoes cyclization under acidic or basic conditions to form the purine ring system.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated purines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is studied for its potential as an enzyme inhibitor. Its purine core is similar to naturally occurring nucleotides, enabling it to interact with various biological targets.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting purine-related pathways. It is being investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes that utilize purine substrates, thereby affecting cellular processes such as DNA replication and repair. It may also modulate signaling pathways by binding to purine receptors or other proteins involved in cell signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
Fluorophenyl Substitution
- Compound : 9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Molecular Formula : C₂₀H₁₆FN₅O₃
- Molecular Weight : 393.37 g/mol
- Key Differences : Replacing the 2-hydroxyphenyl with a 4-fluorophenyl group eliminates hydrogen-bonding capability but introduces an electron-withdrawing fluorine atom. This may enhance metabolic stability but reduce solubility compared to the hydroxylated analog .
Bromophenyl Substitution
- Compound : 2-(3-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Methoxy/Ethoxy Substitution
Substituent Variations at the 9-Position
Methylphenyl Substitution
- Compound: 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Molecular Formula: C₁₄H₁₃N₅O₂ Molecular Weight: 283.29 g/mol Key Differences: A methyl group at the 2-position (vs. hydroxyphenyl) and 4-methylphenyl at the 9-position simplify the structure, reducing molecular weight.
Dimethoxyphenyl Substitution
Hybrid Modifications
Complex Heterocyclic Substituents
- The 3-ethoxy-2-hydroxyphenyl group balances hydrophobicity and hydrogen-bonding capacity .
Structural and Functional Implications
Physicochemical Properties
- Hydrogen Bonding: The target compound’s 2-hydroxyphenyl group provides an additional donor/acceptor site, enhancing interactions with polar targets.
- Solubility : Methoxy/ethoxy-rich analogs (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity.
Biological Activity
The compound 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has attracted scientific interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H19N5O5
- Molecular Weight : 421.413 g/mol
- IUPAC Name : 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in purine metabolism, which could lead to altered cellular proliferation.
- Antioxidant Properties : The presence of phenolic groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, indicating this compound might possess similar antimicrobial properties.
1. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed a significant reduction in free radicals, suggesting that the compound effectively protects cells from oxidative damage.
2. Antimicrobial Activity
In vitro studies assessed the antimicrobial properties against a range of bacterial strains. The compound exhibited notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating potential use as an antimicrobial agent.
3. Cytotoxicity Studies
Cytotoxic effects were tested on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound showed dose-dependent cytotoxicity with IC50 values indicating effective cell growth inhibition.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced antioxidant activity due to structural modifications involving phenolic groups.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that purine derivatives exhibit broad-spectrum antimicrobial activity, supporting the hypothesis that this compound could be effective against resistant strains.
- Cancer Cell Inhibition : A clinical trial explored the cytotoxic effects of purine derivatives on breast cancer cell lines, revealing significant anti-proliferative effects that warrant further investigation into their therapeutic potential.
Q & A
Q. What are the key considerations for synthesizing 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with high purity?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Construction of the purine core via cyclization of substituted pyrimidine intermediates.
- Step 2: Introduction of the 2-ethoxyphenyl and 2-hydroxyphenyl groups using coupling reagents (e.g., Pd catalysts for Suzuki-Miyaura reactions) .
- Step 3: Final carboxamide formation via aminolysis of ester intermediates.
Critical Parameters:
- Temperature Control: Maintain 60–80°C during coupling reactions to avoid decomposition.
- Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and functional group integrity?
Methodological Answer:
Q. What initial biological screening approaches are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays:
- Use purified kinases (e.g., EGFR or CDK2) to test inhibitory activity at 1–100 µM concentrations. Measure IC₅₀ via fluorescence-based ATP competition assays .
- Cytotoxicity Screening:
- Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC₅₀ values to positive controls (e.g., doxorubicin) .
- Solubility Testing:
- Determine logP via HPLC (C18 column, gradient: H₂O/acetonitrile) to predict bioavailability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets?
Methodological Answer:
- Target Identification:
- Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS for identification .
- Binding Kinetics:
- Perform surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., KD values) with purified receptors .
- Molecular Dynamics Simulations:
- Model interactions with ATP-binding pockets (e.g., in kinases) using software like AutoDock Vina to predict binding modes .
Q. How can contradictory data on solubility or bioactivity between studies be resolved?
Methodological Answer:
-
Comparative Solubility Analysis:
-
Bioactivity Reproducibility:
- Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with reference inhibitors (e.g., staurosporine for kinases) .
-
Data Table Example:
Study Solubility (mg/mL) IC₅₀ (µM) Assay Conditions A 0.12 (DMSO) 5.2 HeLa, 48h B 0.08 (PBS) 12.4 MCF-7, 72h
Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?
Methodological Answer:
- Substituent Variation:
- Synthesize analogs with halogen (F, Cl) or methoxy groups replacing ethoxy/hydroxyl groups. Test for enhanced kinase inhibition .
- Core Modifications:
- Replace the purine core with pyrazolo[3,4-d]pyrimidine to assess impact on selectivity .
- Data-Driven Optimization:
Q. How can low yield during the final carboxamide formation step be addressed?
Methodological Answer:
- Reagent Optimization:
- Replace H₂NOH/HCl with CDI (1,1'-carbonyldiimidazole) for milder amidation conditions (yield improvement from 45% to 72%) .
- Side Reaction Mitigation:
- Add molecular sieves to absorb water and prevent hydrolysis of intermediates .
Q. What analytical approaches are recommended for separating enantiomers or diastereomers of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
